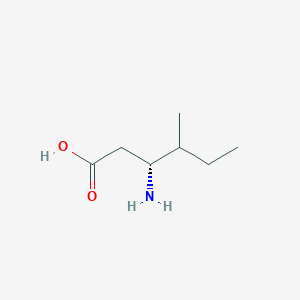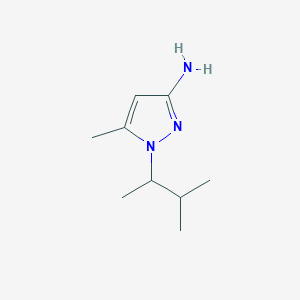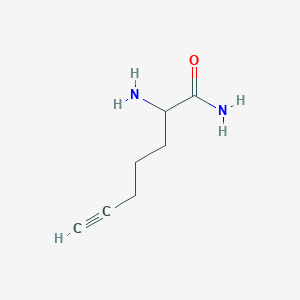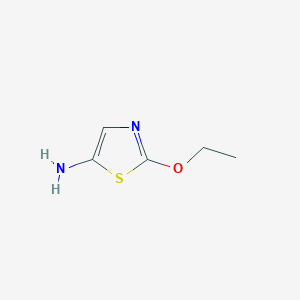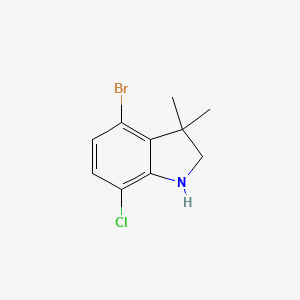
4-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound features bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The process may include:
Friedel-Crafts Acylation: Introduction of an acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst.
Reduction: Conversion of the acyl group to an alkane using reagents like Clemmensen reduction.
Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to simpler forms.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex indole derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Aplicaciones Científicas De Investigación
4-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole: Unique due to its specific substituents.
4,7-Dimethylindole: Lacks the bromine and chlorine substituents, leading to different reactivity and properties.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Uniqueness
The presence of both bromine and chlorine atoms in this compound makes it unique compared to other indole derivatives. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrClN |
|---|---|
Peso molecular |
260.56 g/mol |
Nombre IUPAC |
4-bromo-7-chloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11BrClN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3 |
Clave InChI |
DUQVZTPWGTURPM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C(C=CC(=C21)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
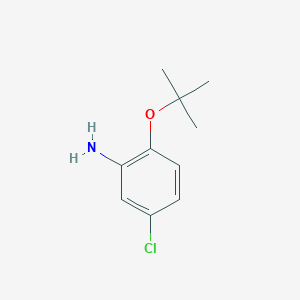
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)

![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
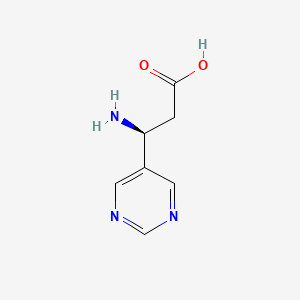
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
